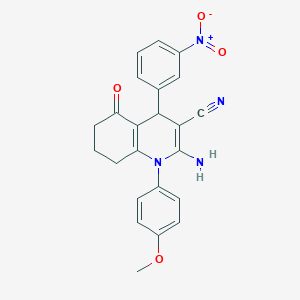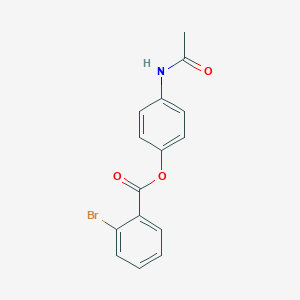![molecular formula C15H22N4OS B387728 N'-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B387728.png)
N'-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C15H22N4OS. It is known for its unique structure, which includes a cycloheptylidene group, a dimethylpyrimidinyl group, and a sulfanylacetohydrazide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide typically involves the reaction of cycloheptanone with 4,6-dimethyl-2-mercaptopyrimidine and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds, leading to a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment
Eigenschaften
Molekularformel |
C15H22N4OS |
|---|---|
Molekulargewicht |
306.4g/mol |
IUPAC-Name |
N-(cycloheptylideneamino)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H22N4OS/c1-11-9-12(2)17-15(16-11)21-10-14(20)19-18-13-7-5-3-4-6-8-13/h9H,3-8,10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
IGAQJXGPALYZJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C2CCCCCC2)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C2CCCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387646.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B387647.png)
![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B387648.png)
![N-(3-methylphenyl)-N-[1-(2-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine](/img/structure/B387649.png)
![(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-IMINE](/img/structure/B387650.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B387655.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B387656.png)
![2-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B387657.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387662.png)
![2-Amino-4-[4-(diethylamino)phenyl]-1-{3-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B387663.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B387666.png)
